4-(2-Methoxypropan-2-yl)aniline

Description

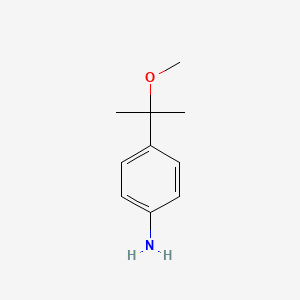

4-(2-Methoxypropan-2-yl)aniline is a substituted aniline derivative characterized by a methoxypropan-2-yl group at the para position of the aromatic amine. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol. The methoxypropan-2-yl substituent introduces steric bulk and moderate electron-donating effects via the ether oxygen, influencing its physicochemical properties, such as solubility, reactivity, and crystallinity.

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

4-(2-methoxypropan-2-yl)aniline |

InChI |

InChI=1S/C10H15NO/c1-10(2,12-3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3 |

InChI Key |

QEBMIWALGQEMFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxypropan-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with 2-methoxypropan-2-ol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the hydrogen atom in the amino group with the 2-methoxypropan-2-yl group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxypropan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, where the methoxy group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.

Major Products Formed:

Oxidation: Nitroaniline or nitrosoaniline derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated aniline derivatives.

Scientific Research Applications

4-(2-Methoxypropan-2-yl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(2-Methoxypropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(2-Methoxypropan-2-yl)aniline with key structural analogs, focusing on substituent effects, molecular properties, and reactivity trends.

4-Methoxy-2-methylaniline (C₈H₁₁NO)

- Substituents : Methoxy (-OCH₃) and methyl (-CH₃) groups at the para and ortho positions, respectively.

- Key Differences: The methoxypropan-2-yl group in the target compound is bulkier than the methoxy and methyl groups in 4-methoxy-2-methylaniline, leading to greater steric hindrance. Crystallographic data for 4-methoxy-2-methylaniline derivatives (e.g., C₂₂H₂₁NO₂) reveal all-trans conformations stabilized by weak C–H⋯O hydrogen bonds . The electron-donating methoxy group in both compounds enhances electrophilic substitution reactivity, but the methyl group in 4-methoxy-2-methylaniline may further activate the ring ortho to itself .

4-(Thiophen-2-yl)aniline (C₁₀H₉NS)

- Substituents : Thiophene ring at the para position.

- Key Differences: The thiophene group is electron-rich due to sulfur’s lone pairs, increasing the aromatic ring’s electron density more significantly than the methoxypropan-2-yl group. This enhances reactivity in electrophilic substitutions (e.g., nitration, halogenation). The thiophene substituent introduces π-conjugation and planar geometry, contrasting with the non-planar, aliphatic methoxypropan-2-yl group. This difference may affect solubility; thiophene-containing compounds often exhibit higher solubility in polar aprotic solvents .

2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}aniline (C₁₅H₁₈N₂OS)

- Substituents : Pyridine ring with methoxy and methyl groups, connected via a sulfanyl (-S-) bridge.

- The sulfanyl group increases molecular weight (274.38 g/mol vs. 165.23 g/mol) and may enhance solubility in non-polar solvents due to sulfur’s polarizability .

Hydroxy-Substituted Analogs (e.g., 4-hydroxy-2-methylaniline)

- Substituents : Hydroxyl (-OH) and methyl (-CH₃) groups.

- Key Differences :

- The hydroxyl group is strongly electron-withdrawing via resonance, reducing the aromatic ring’s electron density compared to the methoxypropan-2-yl group. This deactivation makes hydroxy-substituted anilines less reactive in electrophilic substitutions.

- Hydroxyl groups enable hydrogen bonding, increasing melting points and water solubility relative to the target compound .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.